5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrrolone structure, which is further substituted with amino and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Pyrrolone Formation: The pyrrolone ring is formed by the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a base.
Substitution Reactions: The dichlorophenyl and amino groups are introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the dichlorophenyl group, resulting in the formation of corresponding reduced products.
Substitution: The compound is susceptible to electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the amino and dichlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Reduced benzothiazole and dichlorophenyl derivatives.
Substitution Products: Halogenated and aminated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biology and Medicine:
Pharmacology: The compound exhibits potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its ability to interact with biological targets such as enzymes and receptors.
Biochemical Research: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industry:
Dye and Pigment Production: The compound is used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: It is incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s substituents.
Comparison with Similar Compounds
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-difluorophenyl)-2,3-dihydro-1H-pyrrol-3-one
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring. The presence of different halogens (chlorine, fluorine) or other groups (phenyl) can significantly alter the compound’s chemical and biological properties.
- Unique Properties: The dichlorophenyl group in 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one imparts unique electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C17H11Cl2N3OS |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(3,5-dichlorophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-9-5-10(19)7-11(6-9)22-8-13(23)15(16(22)20)17-21-12-3-1-2-4-14(12)24-17/h1-7,20,23H,8H2 |
InChI Key |
JFFHGCQLTHUVQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC(=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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